![molecular formula C12H11N3O3 B1298741 2-[(1-甲基-1H-吡唑-3-羰基)-氨基]-苯甲酸 CAS No. 385383-59-5](/img/structure/B1298741.png)

2-[(1-甲基-1H-吡唑-3-羰基)-氨基]-苯甲酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

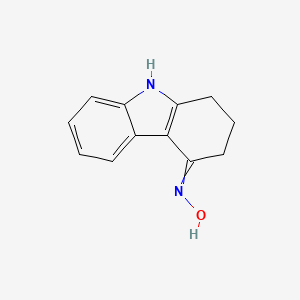

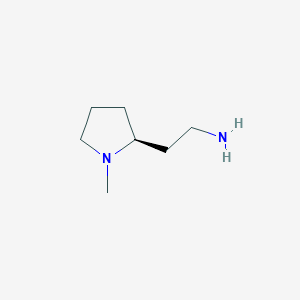

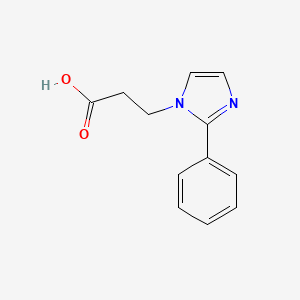

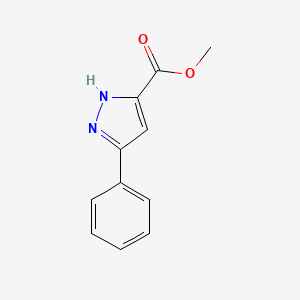

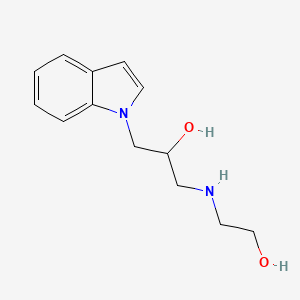

“2-[(1-Methyl-1H-pyrazole-3-carbonyl)-amino]-benzoic acid” is a compound that contains a pyrazole nucleus . Pyrazole is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1- and 2- and three carbon © atoms .

Molecular Structure Analysis

The molecular structure of pyrazole consists of a 5-membered ring structure made up of three carbon atoms and two nitrogen atoms in close proximity . The specific molecular structure of “2-[(1-Methyl-1H-pyrazole-3-carbonyl)-amino]-benzoic acid” is not found in the retrieved papers.Chemical Reactions Analysis

Pyrazoles are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . They are involved in several reactions such as [3 + 2] cycloaddition, condensations of ketones, aldehydes and hydrazine monohydrochloride, and Cu-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones . The specific chemical reactions involving “2-[(1-Methyl-1H-pyrazole-3-carbonyl)-amino]-benzoic acid” are not found in the retrieved papers.科学研究应用

医药中间体

吡唑部分在药物化学中是一个突出的支架,因为它存在于具有广泛治疗活性的化合物中。 作为一种中间体,“2-[(1-甲基-1H-吡唑-3-羰基)-氨基]-苯甲酸”可用于合成各种药物,特别是针对中枢神经系统、心血管疾病以及抗炎剂的药物 .

未来方向

Pyrazoles have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . Their popularity has skyrocketed since the early 1990s . The future directions for “2-[(1-Methyl-1H-pyrazole-3-carbonyl)-amino]-benzoic acid” are not found in the retrieved papers.

作用机制

Target of Action

Compounds with similar structures, such as pyrazole derivatives, have been reported to interact with various biological targets . For instance, some pyrazole derivatives are known to inhibit succinate dehydrogenase, a key enzyme in the citric acid cycle .

Mode of Action

It is plausible that the compound interacts with its targets through the formation of covalent or non-covalent bonds, leading to changes in the target’s function

Biochemical Pathways

Given the potential inhibition of succinate dehydrogenase, it could impact the citric acid cycle, affecting energy production within cells .

Result of Action

If it does inhibit succinate dehydrogenase, it could potentially disrupt energy production within cells, leading to various downstream effects .

属性

IUPAC Name |

2-[(1-methylpyrazole-3-carbonyl)amino]benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N3O3/c1-15-7-6-10(14-15)11(16)13-9-5-3-2-4-8(9)12(17)18/h2-7H,1H3,(H,13,16)(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCUCUHFEEJYUHU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC(=N1)C(=O)NC2=CC=CC=C2C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70352462 |

Source

|

| Record name | 2-[(1-Methyl-1H-pyrazole-3-carbonyl)amino]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70352462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

385383-59-5 |

Source

|

| Record name | 2-[(1-Methyl-1H-pyrazole-3-carbonyl)amino]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70352462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[(2-Chlorophenyl)methylideneamino]-3-phenylthiourea](/img/structure/B1298682.png)

![N-Benzo[1,3]dioxol-5-yl-2-(3-formyl-indol-1-yl)-acetamide](/img/structure/B1298683.png)